(2R,3S)-2,3-dihydroxybutyric acid is primarily sourced from microbial fermentation and can also be synthesized chemically. It belongs to the class of hydroxy acids, which are organic compounds containing hydroxyl groups (-OH) attached to carbon atoms. The specific stereochemistry of this compound is crucial for its biological activity, as it exists as an enantiomer with distinct physiological properties.
The synthesis of (2R,3S)-2,3-dihydroxybutyric acid can be achieved through various methods, including asymmetric synthesis and microbial fermentation. One notable method involves the Sharpless asymmetric dihydroxylation process, which allows for high enantiomeric excess.
The molecular structure of (2R,3S)-2,3-dihydroxybutyric acid features two hydroxyl groups attached to a four-carbon backbone. Its structural formula can be represented as:
(2R,3S)-2,3-dihydroxybutyric acid participates in various chemical reactions typical of hydroxy acids:
These reactions are crucial for its utilization in synthetic organic chemistry and metabolic pathways.
The mechanism of action of (2R,3S)-2,3-dihydroxybutyric acid is primarily linked to its role as a metabolite in cellular metabolism. It has been implicated in:
(2R,3S)-2,3-dihydroxybutyric acid has several scientific applications:
(2R,3S)-2,3-Dihydroxybutyric acid (C₄H₈O₄) belongs to the class of organic compounds known as sugar acids and derivatives. Its molecular backbone consists of a butanoic acid chain with hydroxyl (-OH) substituents at the C2 and C3 carbon atoms. The presence of two adjacent stereogenic centers generates four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3S) configuration produces an erythro diastereomer characterized by a Fischer projection with adjacent hydroxyl groups oriented on opposite sides of the carbon chain [3] [7] [9].
The molecule is chiral due to the absence of a plane of symmetry. While the (2R,3S) and (2S,3R) enantiomers are mirror images, the (2R,3S) isomer itself is distinct from the (2R,3R) and (2S,3S) enantiomeric pair, which are diastereomers relative to the (2R,3S) form. Critically, the (2R,3S) configuration is not a meso compound despite having chiral centers with opposing R/S designations; the lack of identical substituents on C2 and C3 (C2: -H, -OH, -COOH, -CH(OH)CH₃; C3: -H, -OH, -CH₃, -CH(OH)COOH) prevents an internal mirror plane, rendering it chiral and optically active [3] [9].
COOH|H-C-OH (C2)|HO-C-H (C3)|CH₃
Table 1: Stereoisomers of 2,3-Dihydroxybutyric Acid
Stereoisomer | Configuration | Diastereomeric Relationship | Optical Activity | Common Name |
---|---|---|---|---|
(2R,3S) | erythro | Diastereomer of (2R,3R)/(2S,3S) | Chiral, Active | 4-Deoxythreonic acid |
(2S,3R) | erythro | Diastereomer of (2R,3R)/(2S,3S) | Chiral, Active | 4-Deoxythreonic acid |
(2R,3R) / (2S,3S) | threo | Enantiomeric Pair | Chiral, Active | 4-Deoxyerythronic acid |
(Meso form impossible) | - | - | - | - |
The identification of (2R,3S)-2,3-dihydroxybutyric acid emerged from biochemical investigations into metabolic byproducts rather than targeted chemical synthesis. Early reports likely detected it as a component within complex biological mixtures using techniques like paper chromatography or early gas chromatography, often without resolving its stereochemistry. Its presence was noted in trace amounts in biological samples from humans and other species, leading to its initial classification as a minor metabolic intermediate or excretion product associated with amino acid metabolism, particularly threonine degradation [7].
The evolution of its nomenclature reflects advances in stereochemical understanding:
The development of sophisticated chiral separation techniques (e.g., chiral GC columns, HPLC) and spectroscopic methods (NMR with chiral shift reagents) in the late 20th century enabled the isolation and definitive stereochemical characterization of the pure (2R,3S) enantiomer from biological matrices and synthetic mixtures [1] [7].
Once considered a minor metabolic curiosity, (2R,3S)-2,3-dihydroxybutyric acid has gained significant prominence in biomedical research, particularly in oncology and metabolomics, due to its intimate connection with dysregulated cancer metabolism:
Oncometabolite in Acute Myeloid Leukemia (AML): Groundbreaking metabolomic studies revealed dramatically elevated plasma levels of (2R,3S)-2,3-DHBA specifically in AML patients harboring gain-of-function mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes. These mutations cause the IDH enzymes to aberrantly produce high levels of the established oncometabolite (2R)-hydroxyglutarate (2R-HG). Strikingly, plasma (2R,3S)-2,3-DHBA levels showed an exceptionally strong positive correlation (p < 0.0001) with 2R-HG levels. Receiver operating characteristic (ROC) analysis demonstrated that (2R,3S)-2,3-DHBA was a superior biomarker for detecting IDH mutations compared to 2R-HG itself (AUC 0.861 vs lower for 2R-HG, 80% specificity, 87.3% sensitivity). This suggests (2R,3S)-2,3-DHBA is not merely a bystander but potentially a novel oncometabolite co-produced by mutant IDH enzymes or through pathways dysregulated by them (e.g., threonine metabolism), contributing directly or indirectly to AML pathogenesis by mechanisms under active investigation, potentially involving epigenetic modulation or redox imbalance [2].
Stereospecificity in Biochemistry: The research on (2R,3S)-2,3-DHBA in AML underscores the critical importance of stereochemical configuration in biological function. The specific (2R,3S) enantiomer, not its diastereomers, is correlated with IDH mutations. This specificity implies highly selective enzymatic recognition or production mechanisms. Studying its biosynthesis and catabolism provides insights into the stereochemical preferences of metabolic enzymes under normal and pathological conditions [2] [7].
Metabolomics Biomarker: Beyond AML, the precise quantification of (2R,3S)-2,3-DHBA in plasma and other biofluids using techniques like GC-MS and LC-MS serves as a sensitive readout of specific metabolic disturbances. Its elevation is a metabolic signature directly linking to mutant IDH activity, making it valuable for patient stratification, monitoring treatment response, and potentially as a pharmacodynamic marker for therapies targeting mutant IDH pathways [2].
Chemical Distinction from Structural Isomers: Research must carefully differentiate (2R,3S)-2,3-dihydroxybutyric acid from isomers like 2,4-dihydroxybutyric acid (HMDB0000360), which has different chemical properties, biosynthesis, and biological roles [8]. This distinction is crucial for accurate interpretation of metabolomic data and understanding specific metabolic pathways.
Table 2: Key Findings on (2R,3S)-2,3-DHBA in IDH-Mutant AML
Finding | Significance | Reference |
---|---|---|
Strong Correlation with 2R-HG (p < 0.0001) | Indicates a direct metabolic link between mutant IDH activity and (2R,3S)-2,3-DHBA production. | [2] |
Superior Biomarker for IDH Mutation (AUC 0.861, 87.3% sensitivity) | Suggests (2R,3S)-2,3-DHBA may be a more reliable clinical indicator of IDH mutation status than 2R-HG. | [2] |
Specific Elevation in IDH-mutant AML Plasma | Highlights its potential role in AML pathogenesis and utility as a diagnostic/prognostic marker. | [2] |
Weak Correlation with Transporter Genes (SLC16A1/3) vs Strong for 2R-HG | Suggests different mechanisms may regulate plasma levels of 2R-HG and (2R,3S)-2,3-DHBA, implying distinct cellular handling or production sites. | [2] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: